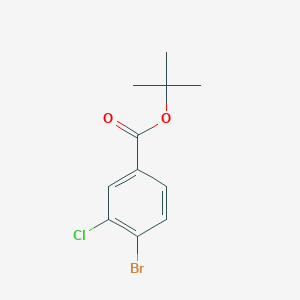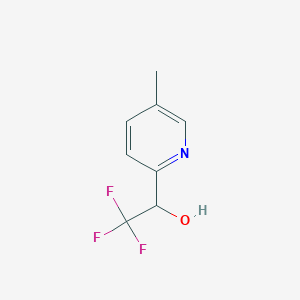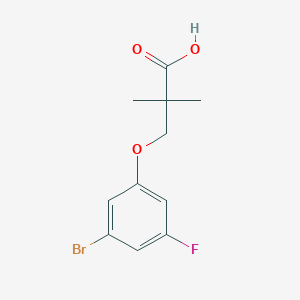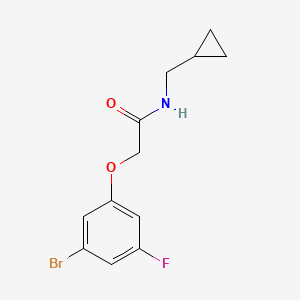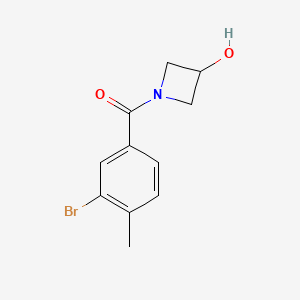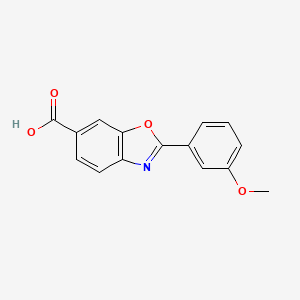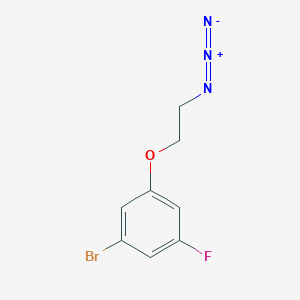
1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene is an organic compound that features a benzene ring substituted with azidoethoxy, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of a bromo-fluorobenzene derivative with an azidoethanol compound under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The bromo group can be oxidized to a bromo oxide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) catalysts and sodium ascorbate are commonly used in click chemistry reactions.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Triazoles: Formed from the azido group via click chemistry.
Amines: Formed from the reduction of the azido group.
Bromo Oxides: Formed from the oxidation of the bromo group.
Scientific Research Applications
1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Bioconjugation: The azido group allows for bioconjugation via click chemistry, useful in the development of biocompatible materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene depends on the specific application and the chemical reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link molecules together. In medicinal chemistry, the compound’s functional groups may interact with biological targets, affecting molecular pathways and cellular processes.
Comparison with Similar Compounds
1-(2-Azidoethoxy)-3-chloro-5-fluorobenzene: Similar structure but with a chloro group instead of a bromo group.
1-(2-Azidoethoxy)-3-bromo-4-fluorobenzene: Similar structure but with the fluoro group in a different position.
1-(2-Azidoethoxy)-3-bromo-5-chlorobenzene: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness: 1-(2-Azidoethoxy)-3-bromo-5-fluorobenzene is unique due to the specific combination of azido, bromo, and fluoro groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(2-azidoethoxy)-3-bromo-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3O/c9-6-3-7(10)5-8(4-6)14-2-1-12-13-11/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKIOUBXDOGJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
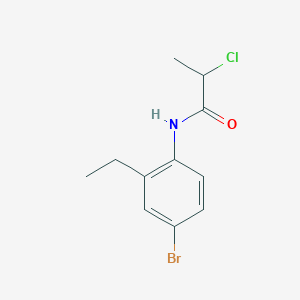
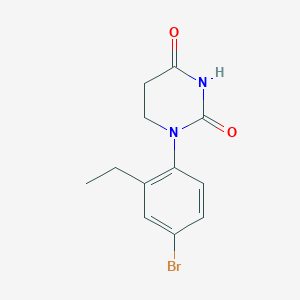
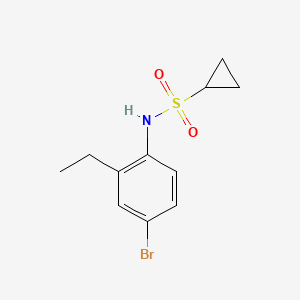
![N-[(4-Bromo-3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B7935867.png)
![N-[(4-Bromo-3-chlorophenyl)methyl]cyclohexanamine](/img/structure/B7935871.png)
